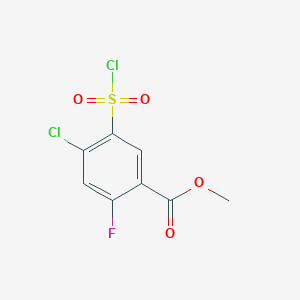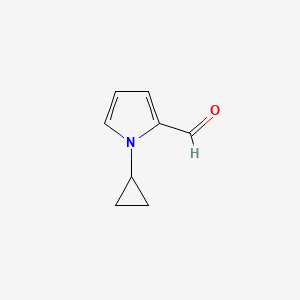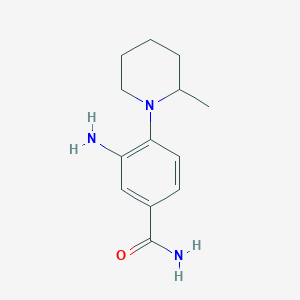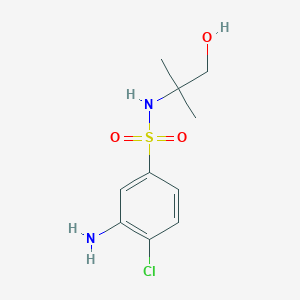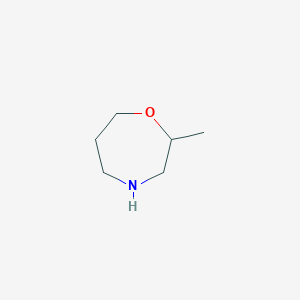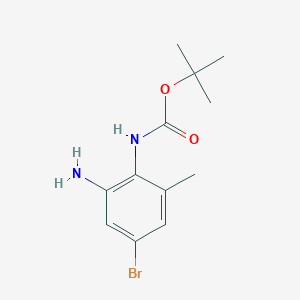
(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester
描述
(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-Amino-4-bromo-6-methylphenol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl or amino derivatives.
科学研究应用
Chemistry
In chemistry, (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of carbamates on enzyme activity. Carbamates are known to inhibit certain enzymes, such as acetylcholinesterase, and this compound could be used to investigate these interactions further.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Carbamates have been used in the development of drugs for various conditions, including Alzheimer’s disease and myasthenia gravis.
Industry
In industry, this compound could be used in the production of polymers and other materials. Its unique structural features may impart desirable properties to the final products, such as increased stability or reactivity.
作用机制
The mechanism of action of (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. In the case of enzyme inhibition, the compound likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied.
相似化合物的比较
Similar Compounds
- (2-Amino-4-chloro-6-methyl-phenyl)-carbamic acid tert-butyl ester
- (2-Amino-4-fluoro-6-methyl-phenyl)-carbamic acid tert-butyl ester
- (2-Amino-4-iodo-6-methyl-phenyl)-carbamic acid tert-butyl ester
Uniqueness
(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can participate in various chemical reactions that other halogens may not. This can lead to the formation of unique derivatives and products, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-7-5-8(13)6-9(14)10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUWGLIIOSNENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
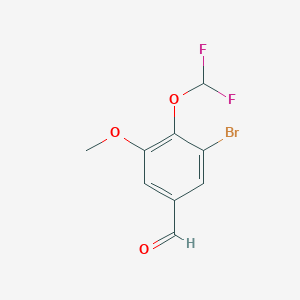
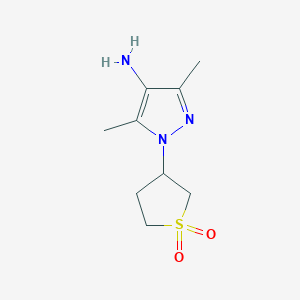
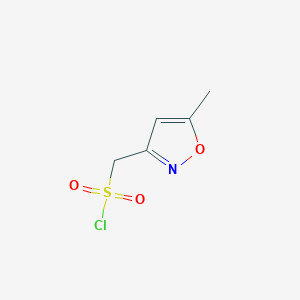
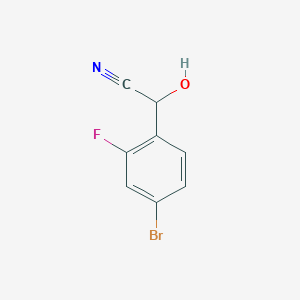
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)
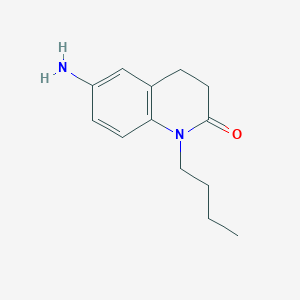
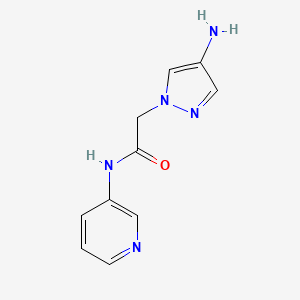
![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)
